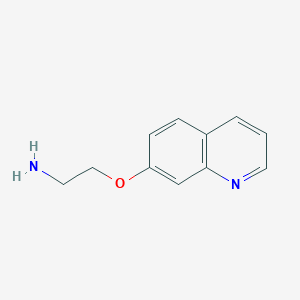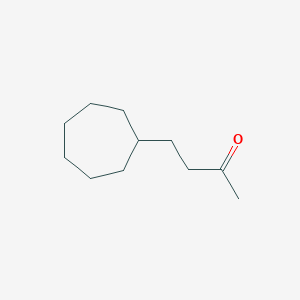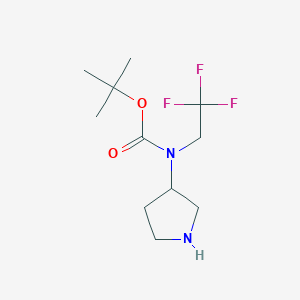
tert-butyl N-(pyrrolidin-3-yl)-N-(2,2,2-trifluoroethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(pyrrolidin-3-yl)-N-(2,2,2-trifluoroethyl)carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a pyrrolidine ring, and a trifluoroethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(pyrrolidin-3-yl)-N-(2,2,2-trifluoroethyl)carbamate typically involves the following steps:
-
Formation of the Pyrrolidine Intermediate: : The synthesis begins with the preparation of the pyrrolidine intermediate. This can be achieved through the reaction of a suitable amine with a carbonyl compound under reductive amination conditions.
-
Introduction of the Trifluoroethyl Group: : The next step involves the introduction of the trifluoroethyl group. This can be done by reacting the pyrrolidine intermediate with a trifluoroethylating agent, such as trifluoroethyl iodide, in the presence of a base.
-
Carbamate Formation: : The final step is the formation of the carbamate. This is typically achieved by reacting the trifluoroethylated pyrrolidine with tert-butyl chloroformate in the presence of a base, such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : tert-Butyl N-(pyrrolidin-3-yl)-N-(2,2,2-trifluoroethyl)carbamate can undergo oxidation reactions, particularly at the pyrrolidine ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction: : Reduction reactions can target the carbamate group, converting it into an amine. Reducing agents such as lithium aluminum hydride or borane can be used.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the trifluoroethyl group. Nucleophiles such as amines or thiols can replace the trifluoroethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, borane, tetrahydrofuran as a solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Oxidized pyrrolidine derivatives.
Reduction: Amine derivatives.
Substitution: Substituted carbamates with various nucleophiles.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl N-(pyrrolidin-3-yl)-N-(2,2,2-trifluoroethyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. The trifluoroethyl group can act as a bioisostere, mimicking the properties of other functional groups in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with biological targets, such as enzymes and receptors, makes it a promising scaffold for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.
Wirkmechanismus
The mechanism of action of tert-butyl N-(pyrrolidin-3-yl)-N-(2,2,2-trifluoroethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, while the pyrrolidine ring can modulate its pharmacokinetic properties. The carbamate group can undergo hydrolysis in biological systems, releasing active metabolites that exert the desired effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl N-(pyrrolidin-3-yl)carbamate: Lacks the trifluoroethyl group, which can affect its reactivity and biological activity.
tert-Butyl N-(2,2,2-trifluoroethyl)carbamate: Lacks the pyrrolidine ring, which can influence its binding properties and stability.
N-(pyrrolidin-3-yl)-N-(2,2,2-trifluoroethyl)carbamate: Lacks the tert-butyl group, which can impact its solubility and pharmacokinetics.
Uniqueness
tert-Butyl N-(pyrrolidin-3-yl)-N-(2,2,2-trifluoroethyl)carbamate is unique due to the combination of its functional groups. The presence of the trifluoroethyl group enhances its lipophilicity and metabolic stability, while the pyrrolidine ring provides a rigid structure that can improve binding specificity. The tert-butyl group contributes to its overall stability and solubility, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C11H19F3N2O2 |
|---|---|
Molekulargewicht |
268.28 g/mol |
IUPAC-Name |
tert-butyl N-pyrrolidin-3-yl-N-(2,2,2-trifluoroethyl)carbamate |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16(7-11(12,13)14)8-4-5-15-6-8/h8,15H,4-7H2,1-3H3 |
InChI-Schlüssel |
FRXZENCBDYNJIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(CC(F)(F)F)C1CCNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


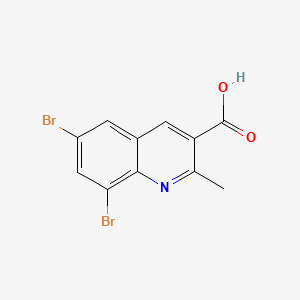
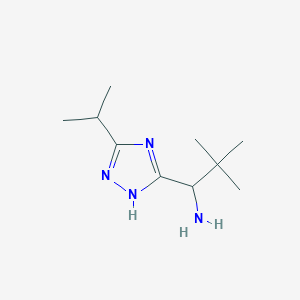
![(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine](/img/structure/B13525347.png)
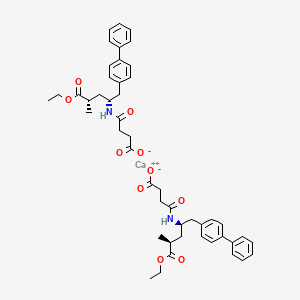
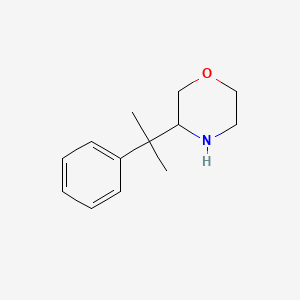

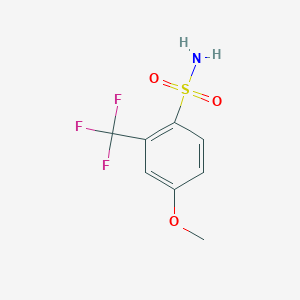

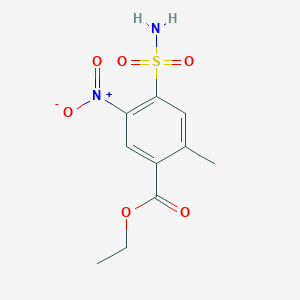


![4-[3-(Benzyloxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B13525386.png)
